6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one
Overview
Description
6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 8th position on the quinoline ring. The quinoline core structure is known for its wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloro-2-nitrobenzaldehyde with trifluoroacetic anhydride in the presence of a base, followed by reduction and cyclization to form the quinoline ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.
Scientific Research Applications
6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: In biological research, the compound is used as a tool to study enzyme inhibition and receptor binding. Its ability to modulate specific biological pathways makes it useful in understanding disease mechanisms and developing therapeutic strategies.
Industry: The compound is used in the synthesis of advanced materials, such as organic semiconductors and fluorescent dyes. Its chemical stability and electronic properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets effectively.
Comparison with Similar Compounds
Similar Compounds
- 6-chloroquinolin-4(1H)-one
- 8-(trifluoromethyl)quinolin-4(1H)-one
- 6-chloro-8-methylquinolin-4(1H)-one
Uniqueness
6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one is unique due to the presence of both the chlorine and trifluoromethyl groups on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties to the compound, such as enhanced lipophilicity and specific binding interactions with biological targets. These features make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-chloro-8-(trifluoromethyl)-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPMONZQAKUYSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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